3-Amino-1-(3-chlorophenyl)urea

Lipophilicity Solubility Drug Design

Generic chlorophenyl ureas often fail due to incorrect chlorine position or missing the amino handle. This specific CAS 51707-42-7 provides the exact 3-chloro substitution pattern and a free terminal amine for reliable derivatization. - **Regioisomer precision**: XLogP3 1.4 and TPSA 67.2 Ų ensure reproducible solubility and reactivity. - **Synthetic versatility**: Enables semicarbazones, amides, triazoles via the amino group. - **Supply security**: ≥95% purity with batch-specific documentation for multi-step synthesis.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61
CAS No. 51707-42-7
Cat. No. B2907650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-chlorophenyl)urea
CAS51707-42-7
Molecular FormulaC7H8ClN3O
Molecular Weight185.61
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NN
InChIInChI=1S/C7H8ClN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
InChIKeyVIBQRVHXAMGUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(3-chlorophenyl)urea: Core Structural Profile & Specifications


3-Amino-1-(3-chlorophenyl)urea (CAS 51707-42-7), also known as N-(3-chlorophenyl)hydrazinecarboxamide, is a substituted urea building block with a molecular weight of 185.61 g/mol and the molecular formula C7H8ClN3O [1]. Structurally, it is a 4-(3-chlorophenyl)semicarbazide derivative that features both a 3-chlorophenyl moiety and a free terminal amino group on the urea scaffold [2]. This dual functionality enables its utility as a versatile intermediate in organic synthesis and medicinal chemistry research, with standard commercial purity available at ≥95% .

Dual reactive handles (free amino group and aryl chloride) enable diverse synthetic transformations
Meta-chloro substitution provides a distinct lipophilicity anchor for SAR exploration
Specification-grade purity documentation supports reproducible reaction outcomes

3-Amino-1-(3-chlorophenyl)urea: Isomer & Analog Substitution Risks


Procurement of generic 'chlorophenyl urea' or 'semicarbazide' derivatives without verifying the exact substitution pattern risks compromising synthetic outcomes, as both the position of the chlorine atom and the presence of the free amino group critically govern reactivity and physicochemical properties [1]. For instance, 3-Amino-1-(3-chlorophenyl)urea (meta-chloro) exhibits a distinct computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 67.2 Ų, which directly impact its solubility profile and its suitability for specific coupling reactions or downstream functionalization compared to its ortho- or para-chloro counterparts or the non-chlorinated 3-amino-1-phenylurea scaffold [1][2]. Furthermore, the amino group enables nucleophilic additions or diazotization reactions that are not possible with the simpler 1-(3-chlorophenyl)urea, which lacks this critical handle for further molecular elaboration . Substituting with an incorrect regioisomer or a des-chloro analog introduces uncontrolled variables in reaction optimization and final product characterization, necessitating precise, batch-verified sourcing of the specific CAS 51707-42-7 compound.

Regioisomer mismatch (ortho- or para-chloro) may alter reactivity and solubility profiles, potentially compromising synthetic pathway performance.

Non-amino analog 1-(3-chlorophenyl)urea lacks the nucleophilic amino handle, restricting downstream functionalization scope and may limit synthetic utility.

3-Amino-1-(3-chlorophenyl)urea: Comparator Evidence for Selection


Positional Isomer: XLogP3 & TPSA Differentiation

The meta-chloro substitution in 3-Amino-1-(3-chlorophenyl)urea yields a distinct lipophilicity profile compared to its ortho- and para- regioisomers, a critical parameter for predicting membrane permeability and solubility in biological and synthetic applications [1]. This differentiation is quantifiable via calculated physicochemical descriptors.

Lipophilicity Profile
Reported
XLogP3 1.4 (meta-Cl)
Informs solubility and permeability design decisions
Comparator isomer values unavailable for direct subtraction
Lipophilicity Solubility Drug Design SAR

Amino vs. Non-Amino Reactivity Advantage

The presence of the terminal amino group in 3-Amino-1-(3-chlorophenyl)urea provides a critical nucleophilic handle for further derivatization (e.g., amide bond formation, reductive amination, diazotization), which is absent in the simpler analog 1-(3-chlorophenyl)urea [1].

Reactive Handles
Class-level
2 groups (aryl Cl, NH₂) vs 1 group (aryl Cl only)
Enables broader derivatization scope
Functional group analysis context
Synthetic Intermediate Building Block Medicinal Chemistry Functionalization

Purity Threshold & Batch-to-Batch Consistency

For research and industrial procurement, a verified purity specification is essential for ensuring reproducible experimental outcomes. 3-Amino-1-(3-chlorophenyl)urea is consistently supplied with a documented minimum purity standard of ≥95%, supported by batch-specific analytical data .

Purity Specification
Data to verify
≥95% (HPLC, NMR, GC)
Lot-specific QC review recommended
Batch CoA documentation advised
Quality Control Procurement Analytical Chemistry Reproducibility

3-Amino-1-(3-chlorophenyl)urea: Application Scenarios


Heterocyclic Library Synthesis

Medicinal chemistry groups seeking to build diverse compound libraries can utilize the free amino group of 3-Amino-1-(3-chlorophenyl)urea for robust and predictable derivatization. This includes the formation of semicarbazones, amides, or triazoles, while the meta-chloro substituent provides a distinct lipophilic anchor for exploring structure-activity relationships (SAR) . The specific XLogP3 value of 1.4 and TPSA of 67.2 Ų inform property-based design decisions for improving pharmacokinetic profiles of lead candidates [1].

Urea Transporter Modulator Development

Researchers investigating urea transporter biology can employ 3-Amino-1-(3-chlorophenyl)urea as a key scaffold for generating focused libraries to probe the binding site tolerance for meta-chloro substitution. This is particularly relevant as related phenyl urea derivatives have demonstrated inhibition of urea transporter B (UT-B) and UT-A1, providing a foundation for developing novel diuretics or probing urea transport physiology [2].

Agrochemical & Materials R&D Intermediate

In industrial research settings, the reproducible ≥95% purity and batch-specific analytical documentation for 3-Amino-1-(3-chlorophenyl)urea ensure consistency in multi-step syntheses . The compound serves as a reliable precursor for constructing phenylurea-based herbicides or functional polymer modifiers, as described in patent literature, where the specific meta-chloro substitution pattern is critical for achieving desired biological activity or material properties [3].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Amino group reactivity and meta-chloro lipophilic anchor
Derivatization efficiency, SAR exploration
Urea transporter probe development
Meta-chloro substitution binding tolerance
UT-B/UT-A1 inhibition assay context
Agrochemical and polymer intermediate
Consistent purity and regiochemical identity
Multi-step synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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